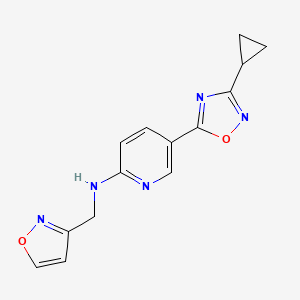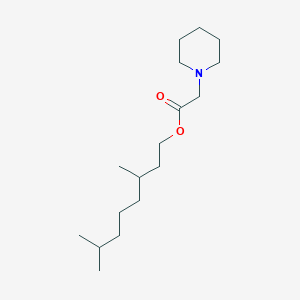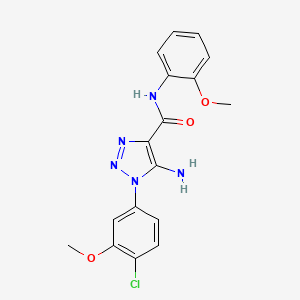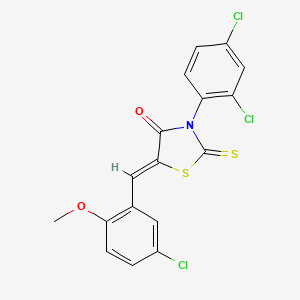![molecular formula C20H28N2O3 B5223430 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol
Übersicht
Beschreibung
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol typically involves multiple steps, starting with the preparation of the adamantyl and nitrophenyl precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Adamantyl)ethanol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-Nitrophenylethanol: Lacks the adamantyl group, affecting its steric and electronic characteristics.
Adamantane derivatives: Share the adamantyl group but differ in other functional groups, leading to varied applications and reactivity.
Uniqueness
2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is unique due to the combination of the adamantyl and nitrophenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13(20-9-14-6-15(10-20)8-16(7-14)11-20)21-12-19(23)17-2-4-18(5-3-17)22(24)25/h2-5,13-16,19,21,23H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZYOXZAUKYBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319847 | |
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
363620-81-9 | |
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS,6aR)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)
![3-(2-{4-[2-Hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B5223390.png)
![4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B5223391.png)
![N-[4-(Carbamimidamidosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5223397.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)

